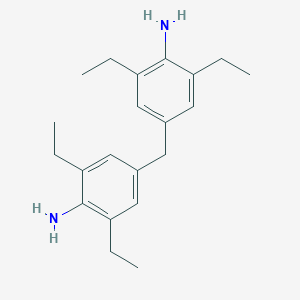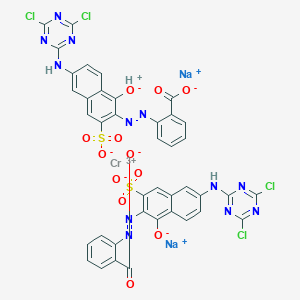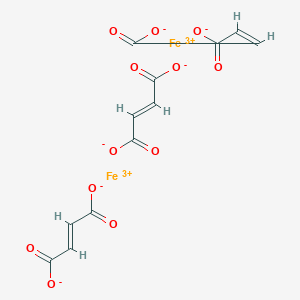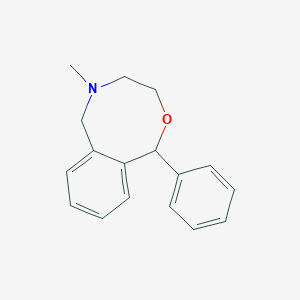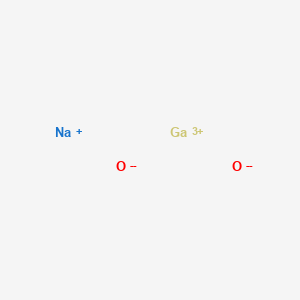
Digallium sodium dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Digallium sodium dioxide is a compound that has gained significant interest in scientific research due to its unique properties and potential applications. It is a binary compound composed of gallium, sodium, and oxygen, with the chemical formula Na2Ga2O4. This compound is synthesized through a specific method that involves the use of high-temperature reactions and specific precursors. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions will be discussed in detail below.
Mécanisme D'action
The mechanism of action of digallium sodium dioxide in catalytic reactions is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can coordinate with the reactants and activate them towards the desired reaction. The precise coordination geometry and electronic structure of digallium sodium dioxide are thought to play a crucial role in its catalytic activity.
Effets Biochimiques Et Physiologiques
While digallium sodium dioxide has not been extensively studied for its biochemical and physiological effects, it is believed to be relatively non-toxic and biocompatible. This makes it a promising candidate for various biomedical applications, including drug delivery and imaging.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using digallium sodium dioxide in lab experiments is its high catalytic activity and selectivity. Additionally, the compound is relatively stable and easy to handle, making it suitable for use in various reaction conditions. However, one of the main limitations of digallium sodium dioxide is its high cost and limited availability, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for research on digallium sodium dioxide. One of the most promising areas of research is the development of new synthetic methods that can produce the compound more efficiently and cost-effectively. Additionally, further studies are needed to fully understand the mechanism of action of digallium sodium dioxide in catalytic reactions. Finally, the potential biomedical applications of digallium sodium dioxide, including drug delivery and imaging, warrant further investigation.
In conclusion, digallium sodium dioxide is a unique compound that has gained significant interest in scientific research due to its potential applications in catalysis and biomedicine. While the compound has several advantages, including its high catalytic activity and biocompatibility, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of digallium sodium dioxide involves the use of high-temperature reactions between gallium oxide and sodium carbonate. The precursors are first mixed in a specific ratio and heated at a temperature of around 1100°C for several hours in an inert atmosphere. The reaction produces digallium sodium dioxide as a crystalline product, which is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
Digallium sodium dioxide has several potential applications in scientific research. One of the most promising applications is in the field of catalysis. This compound has shown excellent catalytic activity in various reactions, including the conversion of alcohols to ketones, the oxidation of alkenes, and the reduction of nitroarenes. Additionally, digallium sodium dioxide has been studied for its potential use in the production of hydrogen gas through the water-gas shift reaction.
Propriétés
Numéro CAS |
12063-93-3 |
|---|---|
Nom du produit |
Digallium sodium dioxide |
Formule moléculaire |
Ga2NaO2+ |
Poids moléculaire |
124.71 g/mol |
Nom IUPAC |
gallium;sodium;oxygen(2-) |
InChI |
InChI=1S/Ga.Na.2O/q+3;+1;2*-2 |
Clé InChI |
RCVYHGLQSIFHRY-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Na+].[Ga+3] |
SMILES canonique |
[O-2].[O-2].[Na+].[Ga+3] |
Autres numéros CAS |
12063-93-3 |
Synonymes |
digallium sodium dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



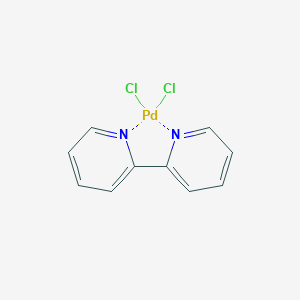
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
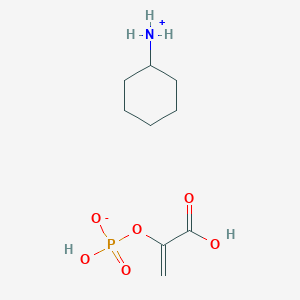
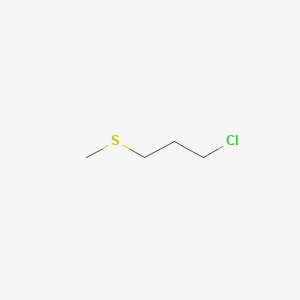
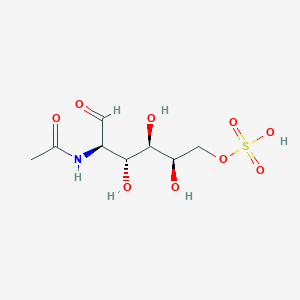
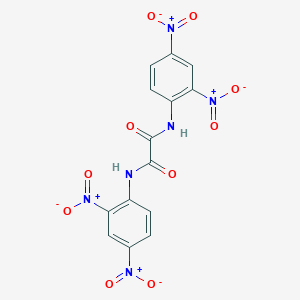
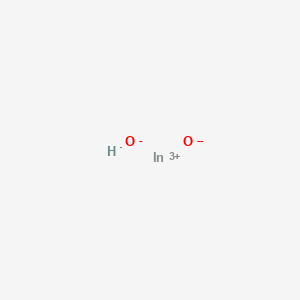
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)

